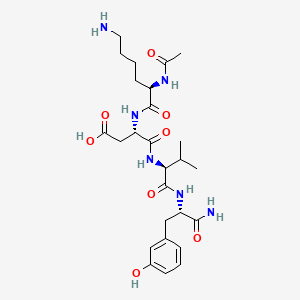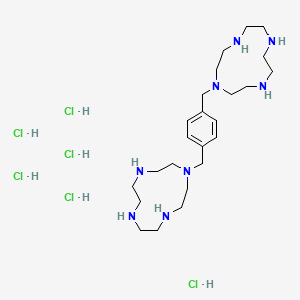
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride is a complex organic compound that features a benzene ring substituted with two 1,4,7,10-tetraazacyclododecane (cyclen) groups. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 1,4,7,10-tetraazacyclododecane in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反应分析
Types of Reactions
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as copper, zinc, and gadolinium.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, especially when complexed with metal ions.
Common Reagents and Conditions
Complexation: Metal salts (e.g., Cu(NO3)2, ZnCl2) in aqueous or organic solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Redox: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Metal Complexes: Cu(II), Zn(II), and Gd(III) complexes.
Substituted Derivatives: Halogenated or nitrated benzene derivatives.
科学研究应用
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Employed in the development of metal-based drugs and diagnostic agents.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent due to its ability to form stable gadolinium complexes.
Industry: Applied in catalysis and material science for the synthesis of advanced materials.
作用机制
The mechanism of action of 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride primarily involves its ability to chelate metal ions. The cyclen groups provide a strong binding site for metal ions, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, such as catalysis, imaging, and drug delivery. The molecular targets and pathways involved depend on the specific metal ion and the application.
相似化合物的比较
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A macrocyclic ligand with similar chelating properties but lacks the benzene ring.
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene: A compound with similar structural features but different functional groups.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand used in similar applications but with additional carboxylate groups.
Uniqueness
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride is unique due to its dual cyclen groups attached to a benzene ring, providing enhanced stability and versatility in forming metal complexes. This structural feature allows it to be used in a broader range of applications compared to its analogs.
属性
分子式 |
C24H52Cl6N8 |
|---|---|
分子量 |
665.4 g/mol |
IUPAC 名称 |
1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;hexahydrochloride |
InChI |
InChI=1S/C24H46N8.6ClH/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;/h1-4,25-30H,5-22H2;6*1H |
InChI 键 |
YSGUEUFVZHZMFS-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


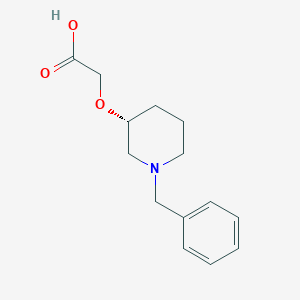
![(1R,2R,4S)-2-[(5-hexen-1-ylmethylamino)carbonyl]-4-[[7-methoxy-8-methyl-2-[4-(1-isopropyl)-2-thiazolyl]-4-quinolinyl]oxy]-Cyclopentanecarboxylic acid methyl ester](/img/structure/B12327275.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327276.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B12327308.png)
![calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate](/img/structure/B12327317.png)
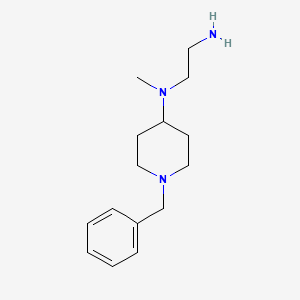
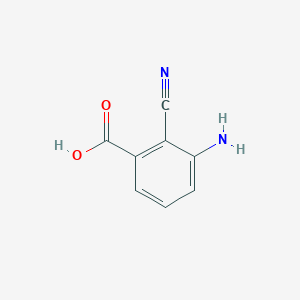


![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)


